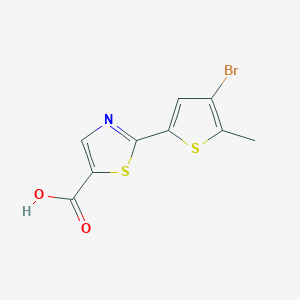
2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring
Preparation Methods
The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 5-methylthiophene-2-carboxylic acid, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid include other thiazole and thiophene derivatives. Some examples are:
- 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-4-carboxylic acid
- 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-sulfonic acid
- 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity.
Properties
Molecular Formula |
C9H6BrNO2S2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2S2/c1-4-5(10)2-6(14-4)8-11-3-7(15-8)9(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
KWVSOEKLQKNDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC=C(S2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


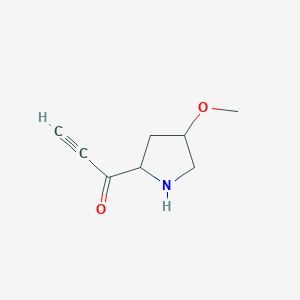
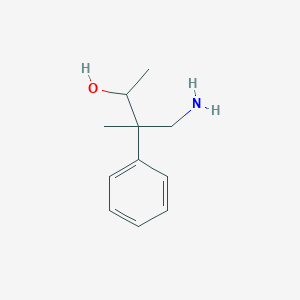
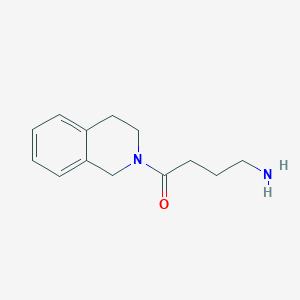
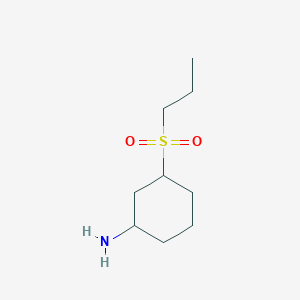
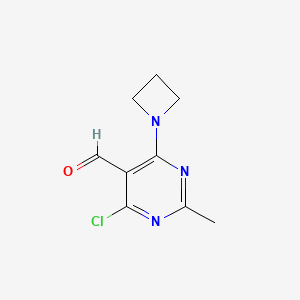
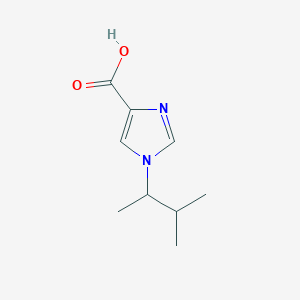
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B15254517.png)
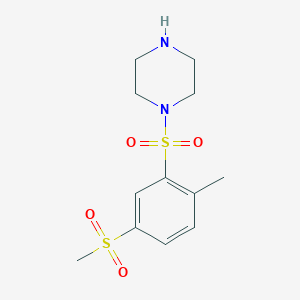
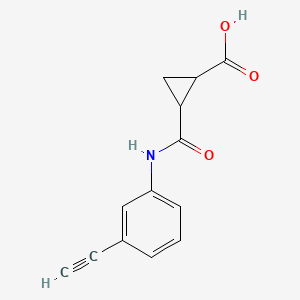

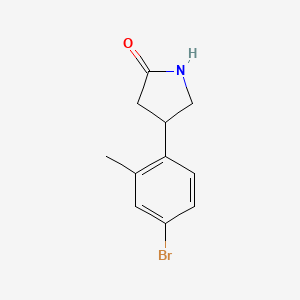
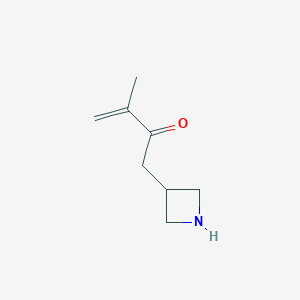
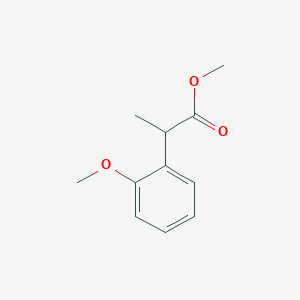
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15254567.png)
